The following table consolidates the key identifying information and hazard classifications for this chemical [1].
| Property | Description |
|---|---|
| CAS Number | 117880-10-1 [2] [1] |
| Molecular Formula | C(13C)2H7NO [2] |
| Quality/Assay | 99% (CP) [1] |
| Signal Word | Danger [1] |
| Hazard Statements | Acute Tox. (Category 4, Dermal), Acute Tox. (Category 4, Inhalation), Eye Irrit. (Category 2), Flam. Liq. (Category 3), Repr. (Category 1B) [1] |
For safe handling in the laboratory, the following physical property data is critical [1].
| Property | Value / Condition |
|---|---|
| Flash Point | 58 °C (136.4 °F) - closed cup [1] |
| Density | 0.970 g/mL at 25 °C [1] |
| Boiling Point | 153 °C (lit.) [1] |
| Melting Point | -61 °C (lit.) [1] |
| Refractive Index | n20/D 1.431 (lit.) [1] |
The flash point classifies it as a Flammable Liquid (Category 3) [1]. You must keep it away from heat, sparks, and open flames. The hazard classification also indicates serious health risks, including specific reproductive toxicity and acute toxicity via skin contact and inhalation [1].
Based on the identified hazards, here is a logical workflow for safely handling this compound in a research setting. This diagram outlines the key sequential steps and major decision points.
Safety workflow for handling hazardous chemicals.
Given the unavailability of a full SDS in the search results, here are concrete steps you can take:
Although a direct protocol was not found, the search results point to two general methods for synthesizing standard (non-labeled) DMF. The table below summarizes these methods, which could theoretically be adapted using carbon-13 labeled starting materials.
| Method | Description | Key Points |
|---|---|---|
| Carbonylation One-Step [2] | Direct reaction of dimethylamine with carbon monoxide. | Most advanced industrial method; uses sodium methoxide catalyst; high purity (98%); no water byproduct; requires high pressure. |
| Methanol/Ammonia/Carbon Monoxide One-Step [2] | Simplified process using methanol, ammonia, and carbon monoxide. | Reduces raw material costs; highly spontaneous and exothermic reaction; acid/base center strength critical for selectivity. |
Given the absence of a direct protocol, here are practical steps you can take to locate the specialized information you need:
The following diagram illustrates the logical workflow for planning the synthesis of N,N-Dimethyl-13C2-formamide based on the information gathered:
Workflow for planning the synthesis of this compound
N,N-Dimethyl-¹³C₂-formamide (DMF-¹³C₂) represents a strategically ¹³C-enriched variant of the common polar aprotic solvent that has become indispensable in modern NMR spectroscopy. With selective ¹³C labeling at the carbonyl position or methyl groups, this compound serves as a valuable tool for multiple analytical applications. The strategic placement of the ¹³C labels allows researchers to exploit the enhanced sensitivity and spectral dispersion of carbon NMR without the natural abundance limitations (approximately 1.1%), making it particularly useful for reaction monitoring, solvent interactions studies, and as an internal standard in quantitative NMR experiments. In drug development and pharmaceutical research, DMF-¹³C₂ enables precise tracking of chemical transformations and solute-solvent interactions at the molecular level, providing insights that are difficult to obtain with conventional solvents.
The unique electronic structure of DMF, characterized by a resonance-stabilized amide bond that creates partial double-bond character between the carbonyl carbon and nitrogen atom, makes its ¹³C-labeled derivatives particularly informative spectroscopic probes. This conjugation effect significantly influences the chemical environment of both the carbonyl and dimethyl amino carbons, resulting in characteristic NMR chemical shifts that are highly sensitive to changes in their molecular environment. For researchers investigating protein-ligand interactions, metabolic pathways, or complex reaction mechanisms, DMF-¹³C₂ provides a non-perturbative spectroscopic handle that can report on local environment changes without significantly altering the system's fundamental properties. These applications are particularly valuable in pharmaceutical development where understanding molecular interactions can guide drug optimization efforts.
The definitive NMR parameters for N,N-Dimethylformamide have been thoroughly characterized and provide essential reference points for spectral assignment. The chemical shifts observed for DMF-¹³C₂ exhibit characteristic values that reflect its resonance-stabilized structure, with the carbonyl carbon appearing substantially downfield due to the electron-withdrawing oxygen atom, while the two methyl groups display distinct chemical environments due to restricted rotation about the C-N bond.
Table 1: ¹³C NMR Chemical Shifts for N,N-Dimethylformamide
| Carbon Position | Chemical Shift (δ, ppm) | Multiplicity | Assignment Notes |
|---|---|---|---|
| Carbonyl (C=O) | 162.8 ppm | Singlet | Characteristic amide carbonyl shift |
| Methyl 1 (CH₃) | 35.2 ppm | Singlet | Dimethyl amino group |
| Methyl 2 (CH₃) | 30.6 ppm | Singlet | Dimethyl amino group |
The distinct methyl group shifts arise from the restricted rotation around the C-N amide bond at room temperature, which makes the two methyl groups chemically inequivalent on the NMR timescale. This phenomenon results from the partial double-bond character of the amide bond due to resonance between the nitrogen lone pair and the carbonyl π-system. At elevated temperatures (>100°C), the rotation rate increases sufficiently that the two methyl signals coalesce into a single averaged resonance. The chemical shifts provided here serve as critical reference points when using DMF-¹³C₂ as an internal standard or when tracking chemical transformations that might involve the solvent either as a reactant or as a participant in molecular complexes [1].
For optimal detection of DMF-¹³C₂ signals, specific acquisition parameters should be implemented to account for the nuclear properties of ¹³C nuclei and their characteristic relaxation behaviors. The following table summarizes the recommended spectrometer settings for routine detection of DMF-¹³C₂ in various experimental contexts.
Table 2: Recommended NMR Acquisition Parameters for DMF-¹³C₂ Analysis
| Parameter | Recommended Setting | Alternative Values | Application Context |
|---|---|---|---|
| Magnetic Field | 9.4 T (400 MHz) | 7.05-14.1 T (300-600 MHz) | Standard high-resolution NMR |
| ¹³C Observation Frequency | 100.6 MHz | 75.4-150.9 MHz | Corresponding to field strength |
| Pulse Width | 45° excitation pulse | 30-90° depending on relaxation | Signal optimization |
| Relaxation Delay | 2.0 seconds | 1.5-5.0 seconds | Complete relaxation for quantification |
| Spectral Width | 240 ppm | 200-250 ppm | Carbonyl to aliphatic carbon range |
| Acquisition Time | 1.0 second | 0.8-2.0 seconds | Adequate digital resolution |
The inherently low sensitivity of ¹³C NMR spectroscopy, resulting from the small magnetic moment of ¹³C nuclei (μ = 0.7022 in nuclear magnetons) compared to protons (μ = 2.7927), necessitates these optimized acquisition parameters. For the carbonyl-labeled DMF-¹³C₂, the relatively long T₁ relaxation times of carbonyl carbons (typically 10-60 seconds) require particularly careful consideration of the relaxation delay for quantitative applications. Meanwhile, the methyl-labeled isotopologue will exhibit shorter T₁ values due to more efficient relaxation mechanisms. For all variants, the nuclear Overhauser effect (NOE) can provide significant signal enhancement (up to 3-fold for proton-coupled carbons), though this precludes simple quantitative interpretation without special precautions such as gated decoupling [2].
The preparation of specifically ¹³C-labeled DMF requires careful consideration of the synthetic route to ensure isotopic incorporation at the desired molecular positions. The most direct approach involves the formylation of dimethylamine with appropriately labeled formylating agents. For carbonyl-labeled DMF-¹³C₂, the synthesis typically employs ¹³C-formic acid or ¹³C-formaldehyde as starting materials, while methyl-labeled variants require ¹³C-dimethylamine precursors.
Protocol: Synthesis of Carbonyl-¹³C-Labeled DMF
Step 1: Formation of ¹³C-formyl chloride
Step 2: Reaction with dimethylamine
Step 3: Purification and drying
This synthetic approach provides reliable incorporation of the ¹³C label specifically at the carbonyl position with minimal isotopic scrambling. The protocol can be scaled according to needs, though the reaction conditions should be strictly maintained to prevent decomposition of the formyl chloride intermediate. For applications requiring higher purity, particularly for quantitative NMR work, the product can be further purified by fractional distillation under reduced pressure (bp 153°C at atmospheric pressure, 50°C at 20 torr) [1].
Following synthesis, rigorous quality control measures must be implemented to verify both chemical and isotopic purity. Mass spectrometric analysis provides confirmation of successful ¹³C incorporation, while NMR spectroscopy validates the chemical structure and determines the exact position of labeling.
Protocol: Verification of Labeling Efficiency and Purity
Mass Spectrometric Analysis
NMR Verification
Chemical Purity Assessment
These verification procedures ensure that the DMF-¹³C₂ meets the strict specifications required for sensitive NMR applications, particularly those involving quantitative measurements or long acquisition times where impurities could generate interfering signals. The mass spectrometric analysis additionally confirms that isotopic scrambling has not occurred during synthesis, which is critical for interpreting NMR data accurately [1].
The following protocol describes the routine acquisition of ¹³C NMR spectra for DMF-¹³C₂, optimized for both qualitative identification and quantitative analysis. These methods are applicable across different spectrometer platforms with minimal modification.
Protocol: Basic ¹³C NMR Analysis of DMF-¹³C₂
Sample Preparation
Acquisition Parameters
Processing Parameters
This protocol yields high-quality spectra with sufficient signal-to-noise for most analytical applications. For quantitative analyses requiring exact integration, the relaxation delay should be increased to at least 5 times the longest T₁ value, which can be determined experimentally through an inversion-recovery T₁ measurement. Additionally, the NOE enhancement should be suppressed by using inverse-gated decoupling for quantitative work [2].
For complex mixtures or when studying molecular interactions, two-dimensional NMR techniques provide enhanced spectral dispersion and correlation information that can unequivocally identify DMF-¹³C₂ signals and their interactions with other molecules.
Protocol: ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC)
The HSQC experiment correlates directly bonded ¹H and ¹³C nuclei, providing a powerful tool for signal assignment in complex systems containing DMF-¹³C₂.
Protocol: ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC)
The HMBC experiment detects long-range ¹H-¹³C couplings (typically 2-4 bonds), providing connectivity information through the molecular framework.
These 2D experiments provide unambiguous assignment of DMF-¹³C₂ signals even in complex biological or reaction mixtures, making them invaluable for advanced applications such as monitoring chemical reactions or studying solvent-solute interactions in multi-component systems [3].
The inherent low sensitivity of NMR spectroscopy stems from the small energy differences between nuclear spin states at thermal equilibrium, which even in strong magnetic fields results in population differences of less than 0.1% [2]. For DMF-¹³C₂, and particularly for the carbonyl position with its typically long T₁ relaxation times, this sensitivity limitation can be overcome through hyperpolarization techniques that create highly non-equilibrium spin state populations. Among these methods, parahydrogen-induced polarization (PHIP) and related approaches have shown remarkable utility for enhancing NMR signals of solute and solvent molecules in the liquid state [4].
The recently discovered PRINOE (parahydrogen and RASER induced NOE) effect enables spontaneous transfer of polarization from hyperpolarized compounds to other molecules in solution via through-space dipole-dipole interactions. This effect has been demonstrated to enhance not only proton signals but also heteronuclear signals including ¹³C, opening possibilities for significantly improving the detection of DMF-¹³C₂ in complex mixtures. The magnitude of the PRINOE effect correlates with the T₁ relaxation time of the target nuclear spins, making the carbonyl carbon of DMF-¹³C₂ (with its relatively long T₁) a particularly favorable candidate for such enhancement approaches [4].
Protocol: PRINOE Enhancement of DMF-¹³C₂ Signals
Hyperpolarization Setup:
Optimal Conditions for DMF-¹³C₂:
This approach can provide dramatic signal enhancement for DMF-¹³C₂, potentially exceeding conventional thermal equilibrium signals by several orders of magnitude. The technique is particularly valuable for monitoring transient reaction intermediates or for studying DMF-solute interactions at low concentrations that would be undetectable by standard NMR methods [4].
While not involving DMF directly, the principles of ¹³C-dimethyl labeling of proteins share conceptual similarities with DMF-¹³C₂ applications and demonstrate the broader utility of ¹³C-dimethyl probes in biochemical NMR. Reductive ¹³C-methylation represents an alternative labeling strategy for proteins that cannot be efficiently produced with stable isotopes through bacterial expression [3]. This chemical modification, performed under mild conditions, converts a protein's primary amino groups (lysine ε-amino groups and the N-terminal α-amino group) to ¹³C-dimethylamino groups without significantly altering structure or function [3] [5].
The following experimental workflow illustrates the key steps in using selective methylation for NMR signal assignment:
Figure 1: Experimental workflow for pH-dependent selective methylation of protein amino groups for NMR signal assignment.
This methodology takes advantage of the pH-dependent reactivity of protein amino groups, where at low pH (6.0), the N-terminal α-amino group (pKa ~7.8) is predominantly unprotonated and reacts more rapidly with formaldehyde, while at high pH (10.0), the lysine ε-amino groups (pKa ~10.5) become more reactive [5]. By comparing the NMR spectra of proteins selectively methylated under these different pH conditions, researchers can unambiguously assign the N-terminal α-dimethylamine and side chain ε-dimethylamine ¹³C resonances in ¹H-¹³C heteronuclear single-quantum coherence spectra [3].
For DMF-¹³C₂ applications, this conceptual approach can be adapted to study selective molecular interactions by exploiting the differential sensitivity of the carbonyl versus dimethyl ¹³C labels to environmental changes such as pH, solvent composition, or binding events. The carbonyl carbon chemical shift is particularly sensitive to hydrogen bonding interactions, while the methyl group shifts respond more to changes in local hydrophobicity and steric constraints [1].
Several technical challenges may arise when working with DMF-¹³C₂ in NMR applications. The following table outlines common issues and recommended solutions based on the physicochemical properties of DMF and the characteristics of ¹³C NMR spectroscopy.
Table 3: Troubleshooting Guide for DMF-¹³C₂ NMR Experiments
| Problem | Possible Causes | Solutions | Preventive Measures |
|---|---|---|---|
| Broadened ¹³C signals | Viscosity effects, magnetic field inhomogeneity, paramagnetic impurities | Filter sample through Chelex resin, increase temperature, shim magnet carefully | Use high-purity solvents, degas samples for oxygen-sensitive applications |
| Variable methyl chemical shifts | Temperature-dependent rotational barrier, concentration effects | Maintain constant temperature (±0.1°C), use standardized concentrations | Record temperature accurately in experimental metadata |
| Poor signal-to-noise ratio | Low ¹³C concentration, insufficient scans, short relaxation delays | Increase scans (16-64 minimum), optimize relaxation delay (2-5×T₁) | Use higher field instrument, employ cryoprobes for sensitivity enhancement |
| Unexpected additional signals | Solvent impurities, decomposition products, isotopic impurities | Purify by distillation, check for hydrolytic decomposition | Store under anhydrous conditions, use fresh preparations |
A particularly important consideration for DMF-¹³C₂ is its hygroscopic nature and susceptibility to hydrolysis over time, especially under acidic or basic conditions. Decomposition can produce dimethylamine and ¹³C-formic acid, which will generate additional signals in the NMR spectrum and complicate interpretation. Regular verification of sample integrity by both NMR and mass spectrometry is recommended for long-term studies. Additionally, the chemical shifts of the methyl groups are highly temperature-dependent due to changes in the rate of rotation about the C-N bond, so precise temperature control and reporting are essential for reproducible results [1] [2].
Proper interpretation of DMF-¹³C₂ NMR spectra requires understanding of both the fundamental NMR principles and the specific molecular characteristics of dimethylformamide. The following guidelines assist in accurate spectral analysis:
Chemical Shift Referencing: Always reference spectra to a recognized standard. For the carbonyl carbon, the absolute chemical shift is highly diagnostic, with values significantly different from other carbonyl functionalities (esters: 165-175 ppm, acids: 170-185 ppm, amides: 160-170 ppm)
Quantitative Applications: For quantitative work, ensure complete relaxation between scans by determining T₁ values experimentally. The carbonyl carbon typically has longer T₁ values (10-60 seconds) compared to the methyl carbons (2-10 seconds), requiring different experimental setups for accurate quantification of different molecular positions
Solvent Effects: Be aware that DMF-¹³C₂ chemical shifts are moderately sensitive to solvent environment. The carbonyl carbon shifts upfield by 1-3 ppm in more polar solvents, while the methyl groups show smaller but still measurable changes. These solvent effects can be exploited to study solvation environments but must be controlled for in comparative studies
Dynamic Processes: The coalescence of the two methyl signals with increasing temperature provides information about the rotational barrier about the C-N bond. The coalescence temperature (Tc) occurs when Δν = √2·k, where Δν is the chemical shift difference in Hz between the two methyl signals at slow exchange, and k is the rate constant at Tc. This dynamic process can be quantified to extract activation parameters when variable-temperature data are available
Understanding these interpretive principles enables researchers to extract maximum information from DMF-¹³C₂ NMR experiments, transforming simple chemical shift measurements into insights about molecular environment, interactions, and dynamics [1] [2].
N,N-Dimethyl-¹³C₂-formamide serves as a versatile NMR probe with applications spanning from fundamental chemical research to pharmaceutical development. The well-characterized ¹³C NMR parameters, with distinct chemical shifts for the carbonyl (162.8 ppm) and two methyl groups (35.2 and 30.6 ppm), provide multiple reporting positions that respond differently to environmental changes. The synthetic accessibility of specifically labeled isotopologues further enhances its utility for specialized applications requiring isotopic enrichment. When implementing the protocols described in these Application Notes, researchers should select the appropriate methodology based on their specific application needs, while adhering to the recommended acquisition parameters and verification procedures to ensure reliable, reproducible results.
The ongoing development of hyperpolarization techniques like PRINOE promises to further expand the applications of DMF-¹³C₂ by dramatically enhancing sensitivity, potentially enabling studies at physiological concentrations or in complex matrices that are currently challenging with conventional NMR approaches. Similarly, the conceptual framework of selective labeling strategies, exemplified by the reductive methylation of proteins, provides a paradigm for designing sophisticated NMR experiments that can resolve specific molecular interactions in complex systems. As NMR technology continues to advance, with improvements in cryogenically cooled probes, higher magnetic fields, and more efficient polarization transfer methods, the utility of DMF-¹³C₂ as an analytical tool is likely to grow, offering new opportunities for probing molecular structure and dynamics across chemical and biological disciplines.
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions in living cells. The incorporation of stable isotopes, like ¹³C, allows researchers to trace the fate of individual atoms through complex metabolic networks, transforming MFA from a theoretical calculation into an empirical measurement of in vivo flux [1].
¹³C-MFA has become a cornerstone method in systems biology and metabolic engineering. It involves feeding cells a ¹³C-labeled substrate (such as glucose or glutamine), allowing the label to be incorporated into the metabolic network, and then using analytical techniques like Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to measure the resulting labeling patterns in intracellular metabolites. These measurements are used to compute the intracellular fluxes [1].
The general workflow for a ¹³C-MFA experiment is summarized below.
While my search did not find direct use of N,N-Dimethyl-¹³C₂-formamide in MFA, its properties suggest potential applications.
The successful implementation of MFA relies on robust analytical techniques and computational models.
Table 1: Key Analytical Techniques in 13C-MFA [1]
| Technique | Principle | Advantages | Limitations |
|---|---|---|---|
| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ions; provides mass isotopomer distribution. | High sensitivity, high throughput, requires less sample. | Cannot distinguish between positional isomers. |
| Nuclear Magnetic Resonance (NMR) | Detects atomic nuclei in a magnetic field; provides positional labeling information. | Provides direct information on positional isotopomers, non-destructive. | Lower sensitivity, requires more sample, longer analysis time. |
Table 2: Common Computational Methods for Flux Analysis [1]
| Method | Abbreviation | Steady State (Metabolic) | Steady State (Isotopic) | Use of Labeled Tracers |
|---|---|---|---|---|
| Flux Balance Analysis | FBA | ✓ | X | |
| 13C-Metabolic Flux Analysis | 13C-MFA | ✓ | ✓ | ✓ |
| Isotopic Non-Stationary MFA | INST-MFA | ✓ | ✓ | |
| Dynamic MFA | DMFA | (Optional) | ||
| COMPLETE-MFA | COMPLETE-MFA | ✓ | ✓ | ✓ |
Computational modeling is essential for converting labeling data into meaningful fluxes. This involves defining a stoichiometric model of the metabolic network and using software to find the flux distribution that best fits the experimental isotopic labeling data [2]. Powerful software tools used in the field include METRAN, INCA, and OpenFLUX [1].
13C-MFA is a powerful technique in systems biology and metabolic engineering that quantifies the in vivo rates of metabolic reactions within a cell [1] [2]. It provides a quantitative map of metabolic pathway activity, which is crucial for understanding cellular physiology, identifying drug targets, and optimizing bioprocesses [1] [2].
The core principle involves feeding cells a substrate labeled with carbon-13 (13C), a non-radioactive isotope. As the cells metabolize this tracer, the 13C atoms are incorporated into intracellular metabolites. By measuring the resulting labeling patterns in these metabolites, one can infer the fluxes through the metabolic network using computational models [2] [3].
Classification of 13C-MFA Methods The field has evolved to include several methods tailored to different biological scenarios [2]:
| Method Type | Abbreviation | Applicable Scene | Key Limitation |
|---|---|---|---|
| Stationary State 13C-MFA | SS-MFA | Systems where fluxes, metabolites, and their labeling are constant | Not applicable to dynamic systems [1] |
| Isotopically Non-Stationary 13C-MFA | INST-MFA | Systems where fluxes and metabolites are constant, but labeling is variable | Not applicable to metabolically dynamic systems [1] [2] |
| Dynamic Metabolic Flux Analysis | DMFA | Systems where fluxes, metabolites, and labeling are all variable | Computationally very complex and data-intensive [1] [2] |
The following workflow outlines the key steps for a typical stationary-state 13C-MFA experiment, which is the most established approach [1] [3].
When 13C data alone is insufficient to narrow down a unique flux solution, a method called parsimonious 13C-MFA (p13CMFA) can be applied. This technique performs a secondary optimization, selecting the flux solution that minimizes the total sum of fluxes while still fitting the experimental 13C data. This approach can also be weighted by gene expression data, giving priority to fluxes through enzymes with higher expression evidence, thereby ensuring biological relevance [5].
N,N-Dimethyl-¹³C₂-formamide (DMF-¹³C₂) represents a strategically labeled variant of the common polar aprotic solvent dimethylformamide (DMF), where both methyl carbons are replaced with the stable isotope carbon-13. This isotopic labeling creates a powerful molecular tool that maintains the chemical identity and solvent properties of conventional DMF while introducing specific isotopic signatures that enable precise tracking in complex chemical and biological systems. As a stable isotope tracer, DMF-¹³C₂ allows researchers to monitor molecular fate, reaction pathways, and metabolic processes without the safety concerns associated with radioactive isotopes, making it particularly valuable in pharmaceutical development, analytical chemistry, and metabolomics research.
The fundamental value of DMF-¹³C₂ stems from its specific mass shift of +2 atomic mass units compared to the natural abundance compound, which creates a distinct mass spectrometry signature that can be differentiated from endogenous DMF or its metabolites. With an isotopic purity of 99 atom % ¹³C, this labeled compound provides minimal interference from unlabeled species, ensuring high signal-to-noise ratios in detection methodologies [1]. The applications of DMF-¹³C₂ span multiple disciplines, serving as a tracer solvent in chemical reaction mechanisms, a biological probe for metabolic pathways, and a quantitative standard in analytical determinations, offering researchers a versatile tool for elucidating molecular processes that would otherwise remain obscured in conventional experimental approaches.
N,N-Dimethyl-¹³C₂-formamide maintains nearly identical physicochemical properties to its unlabeled counterpart, with the exception of mass-dependent characteristics. The compound appears as a colorless liquid with a density of 0.970 g/mL at 25°C and exhibits a boiling point of 153°C and a melting point of -61°C [1]. These thermal properties ensure that the labeled form undergoes phase transitions at temperatures consistent with conventional DMF, allowing researchers to employ standard temperature-controlled experimental conditions. The refractive index of 1.431 (n²⁰/D) provides an additional physical parameter for identification and quality verification [1].
The structural configuration of DMF-¹³C₂ features the ¹³C isotopes specifically incorporated into the two methyl groups attached to the nitrogen atom, creating a well-defined molecular arrangement with predictable fragmentation patterns in mass spectrometric analysis. This specific labeling pattern makes the compound particularly valuable for studying reactions and processes involving the methyl groups, as any transformations that cleave or modify these groups will produce detectable mass shifts in the resulting fragments or metabolites.
Table 1: Comparative Physicochemical Properties of DMF-¹³C₂ and Natural Abundance DMF
| Property | N,N-Dimethyl-¹³C₂-formamide | Natural DMF |
|---|---|---|
| CAS Number | 117880-10-1 [2] | 68-12-2 [3] |
| Molecular Formula | C(¹³C)₂H₇NO [2] | C₃H₇NO [4] |
| Molecular Weight | 75.08 g/mol [2] | 73.09 g/mol [4] |
| Isotopic Purity | 99 atom % ¹³C [1] | Natural abundance |
| Boiling Point | 153°C [1] | 153°C [4] |
| Melting Point | -61°C [1] | -61°C [4] |
| Density | 0.970 g/mL at 25°C [1] | 0.948 g/mL [4] |
| Flash Point | 58°C (136°F) [1] | 58°C [4] |
The minimal differences in physical properties between the labeled and unlabeled forms ensure that DMF-¹³C₂ behaves identically to conventional DMF in most experimental systems, eliminating concerns about kinetic isotope effects significantly altering chemical behavior in the majority of applications. This property conservation is crucial for tracer studies, where the labeled compound must faithfully represent the behavior of the native substance. The primary distinction lies in the mass spectrometry behavior, where the +2 mass unit shift creates a distinct analytical signature, and in the NMR spectroscopy, where the ¹³C-labeled positions produce distinct signals while the natural abundance ¹³C in the carbonyl position remains unchanged, enabling detailed structural analysis of molecular interactions and transformations [1].
In biological systems, DMF-¹³C₂ serves as a powerful probe for elucidating metabolic pathways and biotransformation products. When introduced to in vitro cellular systems or ex vivo tissue preparations, the compound undergoes predictable enzymatic processing that can be tracked through the mass spectrometry signatures of its metabolites. Researchers can monitor the sequential demethylation of DMF to N-methylformamide and ultimately to formamide, with each metabolic step producing characteristic fragments that retain the ¹³C label and thus can be distinguished from endogenous compounds [5]. This application is particularly valuable in hepatotoxicity studies, as DMF metabolism primarily occurs in the liver and understanding its metabolic fate provides insights into both its therapeutic applications and potential toxicity mechanisms.
The use of DMF-¹³C₂ in metabolic studies enables quantitative tracking of substrate depletion and metabolite formation kinetics, allowing researchers to construct comprehensive metabolic flux models. In pharmaceutical development, this approach helps identify potential drug-metabolite interactions and assess interspecies metabolic differences that could impact toxicity predictions. The high isotopic purity of 99 atom % ¹³C ensures that even minor metabolites can be detected against the background of endogenous compounds, providing exceptional sensitivity for comprehensive metabolic mapping [1].
DMF-¹³C₂ finds extensive application in elucidating complex reaction mechanisms in organic synthesis and catalytic processes. As a common solvent in numerous chemical transformations, its unexpected participation in reactions can now be precisely tracked using the isotopic label. In Vilsmeier-Haack formulations, for instance, DMF serves as both solvent and reagent, and the use of DMF-¹³C₂ allows researchers to confirm the incorporation of the formyl group into the product and trace the specific atoms transferred during the reaction [4]. This detailed mechanistic insight enables optimization of reaction conditions and development of more efficient synthetic methodologies.
In transition metal-catalyzed reactions, particularly coupling reactions conducted in DMF solvents, the labeled compound can help identify potential solvent participation in catalytic cycles or side reactions. The ¹³C labels provide distinctive NMR signals that facilitate tracking of molecular fragments originating from DMF, distinguishing them from those derived from intentional reactants. Additionally, in electrospinning and polymerization processes where DMF serves as a solvent, the labeled form can help monitor solvent retention in final products and optimize removal processes—a critical consideration in pharmaceutical formulation development where residual solvent levels are strictly regulated [4].
The unique properties of DMF-¹³C₂ make it particularly valuable in biophysical studies of protein structure and folding dynamics. As a cosolvent in protein folding experiments, DMF can influence stability and pathway selection, and the labeled form allows researchers to distinguish solvent-protein interactions from other molecular events. Using NMR spectroscopy, the ¹³C labels provide sensitive probes for monitoring binding events and conformational changes without interfering with the natural protein signals. This application is especially important in pharmaceutical development for biotherapeutics, where understanding excipient effects on protein stability is crucial for formulation optimization.
In hydrogen-deuterium exchange mass spectrometry experiments, DMF-¹³C₂ can serve as an internal standard that improves the accuracy of protein dynamics measurements. The distinct mass spectral signature of the labeled solvent does not interfere with peptide signals yet provides a reference point for normalization and quantification. Furthermore, in studies of membrane protein dynamics, the labeled compound can help elucidate lipid-solvent-protein interactions that modulate function, offering insights that could inform drug targeting strategies for membrane-associated receptors and transporters [3].
Objective: To characterize the metabolic fate of DMF in hepatocyte cultures using DMF-¹³C₂ as an isotopic tracer.
Materials and Reagents:
Procedure:
LC-MS Analysis Conditions:
Data Interpretation:
This protocol enables comprehensive characterization of DMF metabolism with high sensitivity and specificity, distinguishing the administered compound from any endogenous DMF present in the biological system.
Objective: To confirm DMF participation as a reactant in the Vilsmeier-Haack formulation using DMF-¹³C₂ isotopic tracer.
Materials and Reagents:
Procedure:
Analysis and Characterization:
Key Observations:
This protocol provides definitive evidence of DMF participation in reaction mechanisms, distinguishing between various possible pathways and confirming the origin of atoms incorporated into the final product.
N,N-Dimethyl-¹³C₂-formamide presents identical health and safety hazards to its unlabeled counterpart, requiring strict adherence to safety protocols during handling. The compound carries a Danger signal word with hazard statements including H226 (flammable liquid and vapor), H312 (harmful in contact with skin), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H360 (may damage fertility or the unborn child) [1]. The flammability classification (Flam. Liq. 3) indicates moderate fire hazard, with a flash point of 58°C (136°F) in a closed cup configuration [1]. These hazards necessitate comprehensive protective measures including the use of chemical-resistant gloves (nitrile or butyl rubber), eye protection (safety goggles), and laboratory ventilation (fume hood) for all handling procedures.
The reproductive toxicity classification (Repr. 1B) warrants special attention for researchers of childbearing potential, with strict enforcement of exposure control measures. Permissible exposure limits for DMF are set at 10 ppm (30 mg/m³) as a time-weighted average with skin designation, emphasizing the significant dermal absorption potential that necessitates protective clothing in addition to respiratory protection where ventilation may be inadequate [1]. Appropriate storage conditions include tightly sealed containers in cool, well-ventilated areas away from oxidizers, acids, and bases, with particular attention to avoiding contact with strong acids that can cause decomposition to toxic carbon monoxide gas [4].
Table 2: Emergency Response Guidelines for DMF-¹³C₂ Exposure
| Exposure Route | First Aid Measures | Medical Attention |
|---|---|---|
| Inhalation | Immediately move to fresh air; administer artificial respiration if breathing has stopped | Seek immediate medical attention; provide oxygen if breathing is difficult |
| Skin Contact | Remove contaminated clothing; wash thoroughly with soap and water for 15-20 minutes | Medical evaluation for systemic effects; monitor for liver toxicity |
| Eye Contact | Flush with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids | Comprehensive eye examination; monitor for corneal damage |
| Ingestion | Rinse mouth with water; do NOT induce vomiting due to aspiration hazard | Immediate medical attention; gastric lavage if administered soon after ingestion |
Spill Management procedures for DMF-¹³C₂ involve eliminating all ignition sources and evacuating non-essential personnel from the affected area. Small spills can be absorbed with inert materials (vermiculite, sand) and placed in appropriately labeled containers for disposal. Large spills require containment using spill socks or dikes, with collection in approved chemical waste containers. Personal protective equipment during spill cleanup should include chemical-resistant clothing, eye protection, and respiratory protection if significant vapor generation is anticipated. All waste materials containing DMF-¹³C₂ should be disposed of in accordance with local regulations for hazardous chemicals, with particular attention to potential environmental impacts due to its classification as WGK 2 (water hazard class 2) [1].
Mass spectrometry represents the primary analytical method for detecting and quantifying DMF-¹³C₂ in complex matrices due to its high sensitivity and specificity for isotopic differentiation. The characteristic mass shift of +2 Da creates distinctive molecular ions at m/z 76.1 for the protonated molecule [M+H]⁺ compared to m/z 74.1 for natural abundance DMF, enabling unambiguous identification [1]. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) provides optimal performance for metabolic studies, with collision-induced dissociation typically producing fragment ions at m/z 58.1 corresponding to the dimethylamino fragment [(¹³CH₃)₂N=CH]⁺. This specific transition (76.1→58.1) serves as a quantitative multiple reaction monitoring (MRM) pair for sensitive detection in biological matrices, with limits of quantification typically in the low ng/mL range when using modern triple quadrupole instruments.
For unknown metabolite identification, high-resolution mass spectrometry using Q-TOF or Orbitrap technology provides accurate mass measurements that facilitate elemental composition determination for transformation products. The isotopic signature of metabolites retaining one or both ¹³C atoms creates distinctive doublet peaks separated by 1 or 2 Da, enabling rapid recognition of DMF-derived products amidst complex biological backgrounds. In mass spectrometry imaging applications, the distinct isotopic pattern allows spatial mapping of DMF-¹³C₂ distribution in tissue sections, providing valuable information on penetration and accumulation in target organs during toxicity or pharmacokinetic studies [3].
NMR spectroscopy provides complementary structural information for DMF-¹³C₂ applications, particularly in reaction mechanism elucidation where positional incorporation of labeled atoms must be verified. The ¹³C NMR spectrum displays characteristic signals for the labeled methyl carbons at approximately δ 35-40 ppm, with the one-bond ¹³C-¹³C coupling (J₍C-C₎ ≈ 35-55 Hz) creating a distinctive doublet that confirms the presence of adjacent ¹³C atoms [1]. This coupling pattern provides definitive evidence that both methyl groups retain their ¹³C labels, confirming molecular integrity or identifying cleavage products when the coupling is absent. For the carbonyl carbon, which remains at natural ¹³C abundance (1.1%), the spectrum shows a singlet at approximately δ 162 ppm, though its intensity is significantly lower than the methyl signals due to the isotopic enrichment difference.
Two-dimensional NMR techniques including ¹H-¹³C HSQC and HMBC provide additional connectivity information that facilitates structural characterization of DMF-¹³C₂ adducts or transformation products. In metabolic studies, these techniques can identify specific positions of ¹³C incorporation into endogenous compounds following DMF administration, enabling reconstruction of metabolic pathways. For in situ reaction monitoring, NMR spectroscopy allows real-time tracking of DMF-¹³C₂ consumption and product formation, providing kinetic data for reaction optimization. The non-destructive nature of NMR analysis also enables sample recovery for additional analyses, maximizing the information obtained from precious experimental materials [6].
Interpreting experimental data from DMF-¹³C₂ tracer studies requires careful consideration of both quantitative and qualitative aspects. In metabolic investigations, the depletion kinetics of the parent compound follow typical pseudo-first-order kinetics, with half-lives varying significantly across species and experimental systems. Human hepatocytes generally demonstrate intermediate metabolic rates compared to common model species, highlighting the importance of appropriate model selection for extrapolation to human outcomes. The appearance kinetics of primary metabolites including N-methylformamide and formamide typically show sequential patterns, with the intermediate metabolite reaching peak concentrations before declining as it undergoes further transformation.
The mass balance of administered ¹³C label provides critical information on comprehensive pathway identification, with potential recovery in CO₂ (from complete demethylation and oxidation), urinary metabolites, and macromolecular adducts. Unexplained ¹³C retention in biological systems may indicate covalent binding to proteins or nucleic acids, a phenomenon of particular interest in toxicity mechanism elucidation. Specialized analytical techniques including accelerator mass spectrometry may be employed for detecting extremely low levels of macromolecular binding when conventional LC-MS approaches lack sufficient sensitivity. The comprehensive mapping of DMF-¹³C₂ fate in biological systems thus requires integration of multiple analytical approaches and careful consideration of kinetic parameters to develop predictive models of in vivo behavior [5].
Tracing the fate of DMF-¹³C₂ in chemical reactions involves identifying specific atomic incorporation into products and quantifying the efficiency of these processes. The experimental workflow begins with reaction execution using the labeled solvent, followed by product isolation and structural characterization using the combination of NMR and MS techniques previously described. The key evidence for DMF participation comes from detecting the ¹³C label in reaction products, with the specific position of incorporation providing mechanistic insights. For instance, detection of ¹³C in formyl groups confirms conventional Vilsmeier-Haack reactivity, while incorporation into methyl groups suggests alternative reaction pathways involving fragment recombination.
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N,N-Dimethyl-¹³C₂-formamide (CAS: 117880-10-1) is a stable isotope-labeled compound with two carbon-13 atoms incorporated into its molecular structure, replacing the natural carbon atoms at the formyl carbon position. This isotopic labeling results in a molecular weight of 75.08 g/mol, compared to 73.09 g/mol for the unlabeled compound, creating a distinct +2 mass shift that makes it easily distinguishable by mass spectrometry. With the growing emphasis on quantitative accuracy in metabolomics and pharmaceutical research, isotope-labeled internal standards like N,N-Dimethyl-¹³C₂-formamide have become indispensable tools for precision measurement in complex biological matrices. The compound serves as an ideal internal standard particularly for method development, quality control, and normalization procedures in LC-MS workflows, helping to correct for variations in sample preparation and instrument response.
The fundamental value of isotopic labeling in mass spectrometry lies in its ability to provide unambiguous detection while behaving nearly identically to its unlabeled counterpart in chromatographic separation and ionization processes. The ¹³C-labeled formamide derivative maintains similar chemical properties to the native compound while providing a distinct mass signature, making it particularly valuable for method validation and recovery calculations in analytical procedures. As the metabolomics field progresses beyond simple pattern recognition toward robust quantitative approaches, the implementation of reliable internal standards has become increasingly critical for generating biologically meaningful data with high confidence levels [1].
N,N-Dimethyl-¹³C₂-formamide is a stable isotope-labeled analog of conventional dimethylformamide (DMF) with specific modifications that make it particularly suitable for mass spectrometry applications. The compound features two ¹³C atoms at the formyl carbon position, creating a distinct mass shift that facilitates accurate detection and quantification. The molecular formula is C(¹³C)₂H₇NO, representing a subtle but analytically significant alteration from the natural abundance compound [2].
The isotopic purity of the compound is typically ≥99.5%, ensuring minimal interference from naturally occurring isotopes in mass spectrometric detection. This high isotopic enrichment is crucial for maintaining the precision of quantitative measurements, particularly when analyzing compounds at low concentrations in complex biological matrices. While the fundamental chemical behavior remains nearly identical to the non-labeled compound, the mass difference provides a unique signature for detection and quantification [3].
Table 1: Comparative properties of dimethylformamide and its isotopologs
| Property | N,N-Dimethylformamide | N,N-Dimethyl-¹³C₂-formamide | N,N-Dimethylformamide-d₇ |
|---|---|---|---|
| CAS Number | 68-12-2 [4] | 117880-10-1 [2] | 4472-41-7 [3] |
| Molecular Formula | C₃H₇NO [4] | C(¹³C)₂H₇NO [2] | C₃D₇NO [3] |
| Molecular Weight | 73.09 g/mol [4] | 75.08 g/mol [2] | 80.13 g/mol [3] |
| Boiling Point | 153°C [3] | Information not specified | 153°C [3] |
| Density | Not specified | Not specified | 1.03 g/mL at 25°C [3] |
| Refractive Index | Not specified | Not specified | 1.428 [3] |
| Primary Applications | General solvent, IR spectroscopy [4] | MS internal standard, quantitative metabolomics | NMR spectroscopy, deuterium MS detection |
In the field of quantitative metabolomics, N,N-Dimethyl-¹³C₂-formamide serves as a valuable internal standard for liquid chromatography-mass spectrometry (LC-MS) applications. The compound is particularly useful in retention time calibration and ionization efficiency monitoring during LC-MS runs. Its mid-range polarity and molecular weight make it suitable for monitoring chromatographic performance and signal stability across the analytical sequence. The ¹³C labeling ensures minimal interference with endogenous metabolites while providing a consistent reference point for data normalization [1].
The implementation of isotope-labeled internal standards has become particularly important as the metabolomics field shifts from qualitative profiling to robust quantification. The use of N,N-Dimethyl-¹³C₂-formamide allows researchers to account for technical variations, including those introduced during sample preparation, chromatography, and mass spectrometric detection. This approach significantly enhances the reliability and reproducibility of metabolomic data, especially when analyzing complex biological samples such as biofluids, tissue extracts, or cell cultures [1].
While N,N-Dimethyl-¹³C₂-formamide itself is typically employed as an internal standard rather than a metabolic tracer, its stable isotope labeling pattern aligns with the broader applications of ¹³C-labeled compounds in metabolic flux analysis. In such studies, researchers utilize ¹³C-labeled substrates to trace metabolic pathways and quantify flux distributions within biological systems. The principles underlying ¹³C detection and analysis demonstrated by this compound are directly applicable to isotopic labeling experiments [5].
The combination of ¹³C isotopic labeling with mass spectrometry imaging (MSI) offers a powerful approach to analyze metabolic flux in situ. This emerging methodology, referred to as ¹³C-MSI, enables researchers to visualize the spatial distribution of isotopic enrichment within tissues while maintaining anatomical context. Although N,N-Dimethyl-¹³C₂-formamide is not typically used as the labeling substrate in such experiments, its properties inform the broader analytical strategies for detecting and quantifying ¹³C-labeled compounds in complex systems [5].
Table 2: Mass spectrometry applications and instrumentation compatibility
| Application Area | Recommended MS Platform | Key Settings | Data Acquisition Mode | Advantages for Use |
|---|---|---|---|---|
| Quantitative Targeted Analysis | Triple Quadrupole (TQ) [1] | MRM transitions, optimized collision energy | Multiple Reaction Monitoring (MRM) | High sensitivity and selectivity for precise quantification |
| Metabolite Profiling | Quadrupole-Time of Flight (Q-TOF) [1] | High-resolution mode, extended dynamic range | Full scan MS with targeted extraction | Accurate mass measurement for confident identification |
| Isotopologue Analysis | Linear Ion Trap-Orbitrap [1] | High mass resolution (>60,000), narrow mass window | Full scan MS with precise mass filtering | Excellent mass accuracy for distinguishing isotopic patterns |
| Ionization Compatibility | ESI, APCI, APPI [1] | Optimized source temperatures, vaporizer settings | Positive and negative ion mode (as appropriate) | Adaptable to various ionization techniques |
Protocol Title: Sample Preparation Using N,N-Dimethyl-¹³C₂-formamide as Internal Standard for LC-MS Analysis
Principle: This protocol describes the use of N,N-Dimethyl-¹³C₂-formamide as an internal standard for LC-MS-based metabolomic studies. The compound serves to monitor sample preparation consistency, chromatographic performance, and ionization efficiency throughout the analytical workflow.
Materials and Reagents:
Procedure:
Internal Standard Solution Preparation: Prepare a stock solution of N,N-Dimethyl-¹³C₂-formamide in methanol at a concentration of 1 mg/mL. Dilute this stock to prepare a working solution at 10 μg/mL using the same solvent as your sample extraction method.
Sample Extraction:
Quality Control: Prepare quality control samples by pooling equal aliquots from all test samples and process alongside the experimental samples. Include blank samples (without internal standard) and solvent standards to monitor background interference and carryover.
Chromatographic Conditions:
Mass Spectrometric Conditions:
Peak Integration: Integrate the peak areas for N,N-Dimethyl-¹³C₂-formamide in all samples using the appropriate mass-to-charge ratio (m/z) with a narrow mass window (typically ±0.1-0.2 Da for low-resolution instruments or ±5-10 ppm for high-resolution instruments).
Quality Assessment: Evaluate the consistency of internal standard peak areas across all samples. Significant variations (>30% CV) may indicate technical issues with sample preparation or instrument performance.
Normalization: Apply normalization to target analytes using the formula:
This correction accounts for variations in sample processing and instrument response.
Retention Time Monitoring: Track the retention time of the internal standard to ensure chromatographic consistency throughout the analytical sequence.
Diagram 1: Experimental workflow for using N,N-Dimethyl-¹³C₂-formamide as internal standard in LC-MS analysis
Diagram 2: Data processing workflow incorporating internal standard normalization
Inconsistent Internal Standard Response: Significant variation in the peak area of N,N-Dimethyl-¹³C₂-formamide across samples may indicate incomplete mixing during sample preparation, degradation of the internal standard, or instrument performance issues. Ensure thorough vortexing after internal standard addition and check the stability of the working solution.
Signal Suppression: If the internal standard shows unusually low response in certain sample matrices, this may indicate ion suppression effects. Consider optimizing the chromatographic separation to elute the internal standard in a region with minimal matrix interference or adjusting the sample dilution factor.
Retention Time Shifts: Changes in the retention time of the internal standard across the analytical sequence suggest chromatographic instability. Check mobile phase composition, column conditioning, and temperature stability. Use the internal standard retention time to adjust analyte identification windows if necessary.
N,N-Dimethyl-¹³C₂-formamide should be handled with appropriate safety precautions. While specific safety data for the isotopically labeled compound may be limited, based on the properties of conventional dimethylformamide, it is advisable to:
N,N-Dimethyl-¹³C₂-formamide serves as a valuable isotope-labeled internal standard for mass spectrometry-based applications, particularly in the field of quantitative metabolomics. Its distinct mass shift due to the two ¹³C atoms enables unambiguous detection while maintaining similar chemical properties to the native compound. Implementation of this internal standard following the protocols described in this document enhances the reliability, accuracy, and reproducibility of LC-MS analyses by correcting for technical variations throughout the analytical workflow.
As the field of metabolomics continues to evolve toward more rigorous quantitative approaches, the use of stable isotope-labeled internal standards like N,N-Dimethyl-¹³C₂-formamide will play an increasingly important role in generating high-quality data with greater confidence. The workflows and methodologies outlined here provide researchers with a solid foundation for incorporating this valuable tool into their mass spectrometry applications.
N,N-Dimethyl-¹³C₂-formamide (¹³C₂-DMF) represents a strategically labeled isotopic variant of the common polar aprotic solvent dimethylformamide (DMF), where two carbon atoms have been replaced with the stable isotope carbon-13. This isotopic enrichment transforms conventional DMF from merely a solvent into a powerful analytical tool for investigating protein structure, stability, and folding mechanisms. While conventional DMF has established roles as a solvent in peptide synthesis and as a denaturant in folding studies, the ¹³C-labeled analogue provides unique advantages for spectroscopic applications, particularly in nuclear magnetic resonance (NMR) spectroscopy. The incorporation of ¹³C atoms at specific molecular positions creates non-perturbing spectroscopic probes that enable researchers to track molecular interactions, monitor environmental changes, and study protein dynamics without interfering with the native biological processes under investigation.
The application of ¹³C₂-DMF in protein research capitalizes on the distinct physicochemical properties of the parent DMF molecule while adding the capability for site-specific spectral observation. DMF's miscibility with both water and organic solvents, combined with its high boiling point and ability to dissolve a wide range of compounds, makes it particularly valuable for studying membrane proteins and hydrophobic peptides that challenge conventional aqueous-based structural methods. The ¹³C labeling specifically at the dimethylamino carbons creates intrinsic NMR reporters that are sensitive to their molecular environment, allowing researchers to monitor protein-solvent interactions, measure binding constants, and investigate solvation shells with atomic-level precision unavailable with conventional solvents.
N,N-Dimethyl-¹³C₂-formamide (CAS 117880-10-1) is an isotopically enriched form of conventional dimethylformamide where two carbon atoms specifically within the dimethylamino group contain the carbon-13 isotope. This strategic labeling creates a molecule with identical chemical behavior to regular DMF but with distinctive spectroscopic properties that enable advanced analytical applications. The compound has a molecular formula of C(¹³C)₂H₇NO and a molecular weight of 75.08 g/mol, slightly higher than the 73.09 g/mol of the unlabeled compound due to the presence of two ¹³C atoms [1]. This minimal mass difference ensures that the labeled compound behaves identically to regular DMF in chemical reactions and physical processes while providing the necessary isotopic signature for detection in mass spectrometry and NMR spectroscopy.
The physicochemical properties of ¹³C₂-DMF mirror those of conventional DMF, characterized by a high boiling point of 153°C and a melting point of -61°C [2]. The density is approximately 0.970 g/mL at 25°C, and it exhibits a refractive index suitable for various spectroscopic applications. Like conventional DMF, the ¹³C-labeled form displays excellent solvating power for both polar and non-polar compounds, making it particularly valuable for dissolving hydrophobic peptides and membrane protein fragments that challenge conventional aqueous solvents. Its polar aprotic nature derives from the strong dipole moment created by the amide functionality, while the absence of acidic protons prevents it from acting as a hydrogen bond donor, though it can function as a hydrogen bond acceptor through the carbonyl oxygen.
Table 1: Physicochemical Properties of N,N-Dimethyl-¹³C₂-formamide
| Property | Value | Conditions | Notes |
|---|---|---|---|
| CAS Number | 117880-10-1 | - | Unique identifier for isotopic variant |
| Molecular Formula | C(¹³C)₂H₇NO | - | ¹³C enrichment at dimethyl carbons |
| Molecular Weight | 75.08 g/mol | - | Approximately 2 g/mol > natural abundance |
| Boiling Point | 153°C | 760 mmHg | Similar to conventional DMF |
| Melting Point | -61°C | - | Similar to conventional DMF |
| Density | 0.970 g/mL | 25°C | Slightly higher than conventional DMF (0.948 g/mL) |
| Flash Point | 58°C (136°F) | - | Comparable to conventional DMF |
| Purity | ≥99 atom % ¹³C | - | Isotopic enrichment specification |
The strategic ¹³C labeling at the dimethylamino carbon positions creates distinct NMR signals that are easily distinguishable from both natural abundance carbon signals and other intentionally introduced ¹³C labels in biological systems. The ¹³C nuclei produce NMR signals with significantly enhanced sensitivity compared to the natural abundance ¹³C signals (approximately 1.1%), enabling detection at much lower concentrations and with shorter acquisition times. This enhancement is particularly valuable for studying protein-solvent interactions where the solvent molecules exist in rapid exchange between bound and free states, a scenario that typically dilutes the observable signal.
The chemical shift sensitivity of the ¹³C₂-DMF methyl groups to their local environment provides valuable information about binding events, conformational changes, and solvent accessibility in protein systems. When DMF molecules interact with protein surfaces, the electron density around the ¹³C nuclei changes, resulting in measurable chemical shift perturbations that can be quantified to determine binding constants and map interaction surfaces. Additionally, the two magnetically equivalent methyl groups (at ambient temperature) simplify the NMR spectrum while providing strong signal intensity, making ¹³C₂-DMF an ideal reporter for sophisticated NMR experiments including diffusion measurements, relaxation studies, and nuclear Overhauser effect (NOE) experiments that probe spatial proximity between the solvent and protein protons.
N,N-Dimethyl-¹³C₂-formamide serves as a powerful denaturant probe in protein folding studies, enabling researchers to monitor unfolding transitions with exceptional precision. Unlike conventional denaturants that can only be monitored indirectly through their effects on protein signals, ¹³C₂-DMF provides direct observational access to the denaturant molecules themselves, allowing researchers to track their interaction with protein surfaces throughout the folding/unfolding process. When proteins unfold, they expose hydrophobic residues and peptide backbone atoms that become accessible to solvent interactions, and ¹³C₂-DMF provides a means to directly monitor this accessibility through changes in NMR parameters including chemical shifts, relaxation rates, and diffusion coefficients.
The application of ¹³C₂-DMF in equilibrium unfolding experiments enables the quantitative assessment of protein stability through the measurement of denaturant binding isotherms. By monitoring the ¹³C chemical shift changes as a function of denaturant concentration, researchers can detect the preferential binding of DMF molecules to unfolded protein states, providing insights into the molecular mechanisms of denaturation. The ¹³C label allows these measurements to be performed at lower overall denaturant concentrations due to the enhanced sensitivity, reducing potential artifacts associated with high solvent concentrations. Additionally, the use of ¹³C₂-DMF in kinetic folding studies enables researchers to monitor the disappearance of denaturant from the protein solvation shell during refolding events, providing temporal resolution of collapse events that precede the formation of native secondary and tertiary structures.
The use of N,N-Dimethyl-¹³C₂-formamide enables detailed characterization of protein solvation shells through advanced NMR techniques, particularly nuclear Overhauser effect (NOE) spectroscopy. Through selective excitation of the ¹³C-labeled methyl groups, researchers can observe magnetization transfer between the solvent molecules and protein protons in close spatial proximity (typically <5 Å), providing atomic-resolution information about DMF binding sites on the protein surface. These intermolecular NOEs serve as powerful constraints for mapping the topology of solvent-protein interactions, revealing preferred binding sites that often correspond to hydrophobic patches or surface cavities not fully hydrated by water molecules.
The combination of ¹³C₂-DMF with conventional D₂O-based solvation studies enables researchers to differentiate between hydrophobic and hydrophilic binding sites on protein surfaces. While water molecules preferentially hydrate charged and polar surface residues, DMF shows a distinct preference for hydrophobic surface regions, creating a complementary picture of the overall solvation landscape. This approach is particularly valuable for characterizing the surface properties of membrane proteins and amphipathic peptides that contain both hydrophobic and hydrophilic regions. The ¹³C labeling enables these experiments to be performed using spectral editing techniques that separate the solvent-protein NOEs from the much more abundant protein-protein NOEs, significantly simplifying spectral interpretation and increasing the reliability of the derived structural constraints.
Table 2: NMR Parameters for N,N-Dimethyl-¹³C₂-formamide in Protein Interaction Studies
| NMR Parameter | Typical Values | Structural Information | Experimental Applications |
|---|---|---|---|
| ¹³C Chemical Shift | 162-164 ppm (carbonyl); 35-40 ppm (methyl) | Environmental polarity | Binding site characterization |
| ¹H Chemical Shift | 8.0 ppm (formyl); 3.0 ppm (methyl) | Hydrogen bonding status | Solvent exposure measurement |
| ¹³C T₁ Relaxation | 1-3 seconds | Molecular mobility | Distinguishing bound/free states |
| ¹³C T₂ Relaxation | 0.5-1.5 seconds | Rotational correlation time | Binding affinity quantification |
| NOE Enhancement | -1 to +0.5 | Spatial proximity to proteins | Solvation shell mapping |
| Diffusion Coefficient | 1.5-2.5 × 10⁻⁹ m²/s | Hydrodynamic radius | Binding stoichiometry determination |
This protocol describes the use of N,N-Dimethyl-¹³C₂-formamide for monitoring protein unfolding transitions through NMR-detected denaturation. The method provides quantitative stability parameters such as the free energy of unfolding (ΔG°) and the denaturant concentration at the midpoint of the unfolding transition (Cₘ), while simultaneously identifying regions of the protein most susceptible to denaturant-induced unfolding through chemical shift perturbation mapping.
Materials and Reagents:
Procedure:
Prepare a master stock solution of your protein in the chosen buffer, ensuring homogeneity and accurate concentration determination via UV absorbance or other quantitative methods.
Create a denaturant stock solution of ¹³C₂-DMF in the same buffer, typically at 8-10 M concentration, with precise molarity verification through density measurement [2].
Prepare a series of samples with increasing denaturant concentrations while maintaining constant protein concentration, buffer composition, and sample volume. Typically, 12-16 samples covering 0-6 M ¹³C₂-DMF range provide sufficient resolution for transition mapping.
Allow samples to equilibrate at the experimental temperature for at least 2 hours to ensure complete equilibration of the folding-unfolding process.
Acquire ¹H-¹⁵N HSQC spectra for each denaturant concentration using appropriate NMR parameters (typically 256-512 increments in the indirect dimension, 2-8 scans per increment). For ¹³C-detected experiments, acquire ¹³C NMR spectra with ¹H decoupling during acquisition.
Process and analyze spectra to track chemical shift changes as a function of denaturant concentration. For well-resolved peaks, plot chemical shift perturbations versus denaturant concentration and fit to appropriate binding or unfolding models.
Data Analysis: For two-state unfolding transitions, analyze chemical shift changes (Δδ) as a function of denaturant concentration ([D]) using the following equation: Δδ = ((Δδ_N + m_N[D]) + (Δδ_U + m_U[D]) × exp(-(ΔG° + m[D])/RT)) / (1 + exp(-(ΔG° + m[D])/RT)) Where Δδ_N and Δδ_U are the chemical shifts of the native and unfolded states, m_N and m_U describe the linear dependence of these chemical shifts on denaturant concentration, ΔG° is the free energy of unfolding in the absence of denaturant, m value describes the dependence of ΔG on denaturant concentration, R is the gas constant, and T is the temperature in Kelvin.
This protocol details the use of N,N-Dimethyl-¹³C₂-formamide for detecting solvent-protein interactions through nuclear Overhauser effects, providing atomic-resolution information about binding sites and interaction dynamics.
Materials and Reagents:
Procedure:
Prepare the protein sample containing 5-10% (v/v) ¹³C₂-DMF in an appropriate NMR buffer. The optimal DMF concentration represents a balance between sufficient NOE intensity and minimal protein structural perturbation.
Acquire a reference ¹H-¹⁵N HSQC spectrum without ¹³C decoupling to establish baseline peak positions and identify well-resolved correlations for analysis.
Perform intermolecular NOE experiments using selective excitation of the ¹³C₂-DMF methyl groups. The ¹³C-¹H HSQC-NOESY experiment with selective ¹³C excitation is particularly effective, employing a shaped pulse centered on the DMF methyl ¹³C resonance (approximately 35-40 ppm) while suppressing excitation of protein ¹³C signals.
Use appropriate mixing times (typically 100-500 ms) to allow magnetization transfer between solvent and protein protons. Shorter mixing times emphasize direct contacts while longer mixing times may reveal longer-range interactions.
Process data with careful attention to solvent signal suppression and baseline correction. Compare spectra with and without selective ¹³C excitation to identify true NOE cross-peaks versus artifacts.
Assign NOE cross-peaks to specific protein protons through comparison with standard protein assignment spectra. Quantify NOE intensities and convert to approximate distances using appropriate reference measurements.
Data Interpretation: Intermolecular NOEs between ¹³C₂-DMF and protein protons indicate spatial proximity (<5 Å), suggesting specific binding sites or regions of preferential solvation. Compare the pattern of DMF-protein NOEs with water-protein NOEs (from separate experiments) to identify regions with preferential solvation by DMF, which typically correspond to hydrophobic surface patches. Additionally, compare the intensity patterns at different mixing times to distinguish direct binding from rapid exchange processes.
N,N-Dimethyl-¹³C₂-formamide shares the toxicity profile of conventional dimethylformamide, requiring strict safety precautions during handling. DMF is classified as a hazardous compound with risk phrases R61 (may cause harm to the unborn child), R20/21 (harmful by inhalation and in contact with skin), and R36 (irritating to the eyes) [2]. The compound can be absorbed through the skin, and chronic exposure has been linked to hepatic toxicity and alcohol intolerance. The immediate dangers include eye and skin irritation, while prolonged or repeated exposure may cause damage to organs including the liver and kidneys.
Personal Protective Equipment (PPE) requirements for handling ¹³C₂-DMF include:
First Aid Measures:
Storage Conditions: N,N-Dimethyl-¹³C₂-formamide should be stored in sealed, air-tight containers under an inert atmosphere (argon or nitrogen) to prevent degradation and absorption of moisture [3]. The optimal storage temperature is 2-8°C, protecting from light exposure. Under these conditions, the compound typically maintains stability for at least 24 months. Due to the hygroscopic nature of DMF, containers should be tightly sealed immediately after use to prevent water absorption that could compromise both chemical stability and spectroscopic performance.
Disposal Procedures: As a ¹³C-labeled compound, waste ¹³C₂-DMF should be collected separately from both regular chemical waste and radioactive waste. The ¹³C isotope is stable and non-radioactive, but the cost and specialty nature of the labeled compound warrant consideration of recycling or recovery where feasible. Small quantities may be disposed of according to institutional regulations for organic solvent waste, preferably by incineration. Contaminated materials (gloves, pipette tips) should be disposed of as chemical waste according to local regulations.
The following Graphviz diagram illustrates the comprehensive workflow for studying protein solvation using N,N-Dimethyl-¹³C₂-formamide:
Diagram 1: Protein solvation study workflow using N,N-Dimethyl-¹³C₂-formamide, showing the sequential steps from sample preparation through data acquisition to structural interpretation.
The following Graphviz diagram illustrates the workflow for monitoring protein denaturation using ¹³C₂-DMF:
Diagram 2: Protein denaturation monitoring workflow showing the process from sample preparation through data analysis to extraction of stability parameters.
Weak or Absent NOE Signals: Weak intermolecular NOEs between ¹³C₂-DMF and protein protons represent a common challenge, often resulting from insufficient concentration of either interaction partner, inappropriate mixing times, or rapid exchange between bound and free states. To optimize signal detection:
Excessive Signal Overlap: Crowded spectral regions can complicate the assignment of NOE cross-peaks, particularly for larger proteins. Several strategies can mitigate this issue:
Protein Denaturation or Precipitation: The addition of organic solvents like DMF can sometimes trigger protein denaturation or precipitation, compromising data quality. To maintain protein integrity:
Quality Control Metrics: Rigorous quality assessment ensures the reliability of data derived from ¹³C₂-DMF experiments. Key metrics include:
Validation Strategies: Independent validation of findings strengthens conclusions derived from ¹³C₂-DMF experiments:
N,N-Dimethyl-¹³C₂-formamide serves as a versatile spectroscopic tool that extends far beyond the conventional roles of organic solvents in biochemical research. The strategic ¹³C labeling enables detailed investigation of protein-solvent interactions, folding mechanisms, and surface properties through sensitive NMR detection schemes. The protocols presented in this document provide researchers with robust methodologies for applying this specialized reagent to challenging problems in structural biology and biophysics. As protein therapeutics and engineered proteins continue to increase in complexity, the ability to characterize solvation environments and stability parameters at atomic resolution will remain essential for rational design and optimization. The continued development and application of isotopically enhanced solvents like ¹³C₂-DMF represents a promising avenue for advancing our understanding of protein behavior in diverse solvent environments.
In LC-MS-based metabolomics, the consistency of the sample preparation workflow is critical for data quality and reproducibility. A key challenge is mitigating ion suppression and instrumental drift, which can be addressed through robust normalization techniques [1] [2]. This application note proposes the use of N,N-Dimethyl-¹³C₂-formamide (¹³C₂-DMF) as a novel isotopic internal standard solvent to correct for pre-analytical and analytical variability. While standard DMF is a common solvent in chemical synthesis [3], its ¹³C-labeled analogue offers unique advantages for mass spectrometry by providing a predictable and consistent isotopic signature that can be used for data normalization [4].
The physicochemical properties of ¹³C₂-DMF are expected to be identical to those of standard DMF, with the exception of its mass spectrometry profile [3]. The key characteristics relevant to its use as a solvent are summarized below.
Table 1: Properties of N,N-Dimethylformamide (DMF) [3]
| Property | Value / Description |
|---|---|
| Chemical Formula | C₃H₇NO (HCON(CH₃)₂) |
| Molar Mass | 73.095 g·mol⁻¹ |
| Appearance | Colourless liquid |
| Boiling Point | 153 °C |
| Density | 0.948 g/mL at 20 °C |
| Miscibility | Miscible with water and most organic liquids |
| Safety (GHS) | Danger; H226, H312, H319, H332, H360 |
The following section outlines a detailed protocol for preparing plasma samples for a untargeted LC-MS metabolomics study, using ¹³C₂-DMF in a dual role: as an extraction solvent and a source of internal standards for normalization.
Diagram 1: Experimental workflow for plasma metabolomics sample preparation using ¹³C₂-DMF.
The core advantage of using ¹³C₂-DMF is the generation of inherent internal standards from the solvent itself. Upon MS analysis, ¹³C₂-DMF and its inevitable in-source fragments will produce a set of known m/z signals.
Table 2: Example Theoretical m/z Features from ¹³C₂-DMF for Normalization
| Feature Type | Theoretical m/z (Example) | Proposed Use |
|---|---|---|
| Parent [M+H]⁺ | 76.06 | Primary normalizer for high m/z |
| Characteristic Fragment | 48.03 (¹³C-formamide ion) | Secondary normalizer for low m/z |
| Characteristic Fragment | 62.05 | Tertiary normalizer |
The data normalization can be performed as follows [4]:
NF_sample = Median(Intensity_IS1, Intensity_IS2, ...)
The following diagram outlines the core steps of a SIDM, from sample preparation to final quantitative analysis.
This protocol is designed for the quantification of formamide or formamide-containing compounds in biological matrices. N,N-Dimethyl-¹³C₂-formamide serves as the stable isotope-labeled internal standard (IS).
Transfer the supernatant and purify it to remove interfering matrix components. The choice of cleanup method depends on the sample complexity.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (V) |
|---|---|---|---|
| Formamide | 46.0 | 29.0 [H-C≡O]+ | 15 |
| N,N-Dimethyl-¹³C₂-formamide | 76.1 | 59.1 [¹³C₂H₇N]+ | 15 |
The following chart summarizes why incorporating a stable isotope-labeled internal standard is considered the gold standard for accurate quantification.
As a stable isotope-labeled analog of DMF, this compound finds primary use in research and analysis where isotopic tracing or reduced interference in detection is required [1] [2].
While specific synthesis protocols for the labeled compound are not published, the following are critical validated methods for its handling and analysis.
This method is adapted from a validated procedure for quantifying DMF in pharmaceutical substances and can be applied to the labeled form [4].
This method is based on a developed procedure for determining DMF in dissolution studies [5].
The table below summarizes key information for this compound.
| Property | Specification / Value | Notes / Source |
|---|---|---|
| CAS Number | 117880-10-1 | [1] [2] |
| Molecular Formula | C(13C)₂H₇NO | [1] |
| Molecular Weight | 75.08 g/mol | [1] |
| Purity | 99 atom % 13C | Typical commercial purity [2] |
| Boiling Point | 153 °C | Similar to non-labeled DMF [2] |
| Melting Point | -61 °C | Similar to non-labeled DMF [2] |
| Density | 0.970 g/mL at 25°C | [2] |
| HPLC LOD/LOQ | ~88-1320 ppm (as DMF) | Linearity range for analytical method [4] |
The following diagram outlines the decision-making and experimental process for using this compound in a research setting.
This compound should be treated with the same precautions as non-labeled DMF, which is classified as a hazardous substance [3].
N,N-Dimethyl-¹³C₂-formamide (CAS 117880-10-1) is a stable isotope-labeled analog of DMF where two carbon atoms are replaced with ¹³C isotopes. This compound is primarily used as an internal standard in LC-MS assays for quantifying exposure to N,N-dimethylformamide (DMF) in biological monitoring studies [1]. The isotopic labeling enables precise quantification through mass spectrometry by providing a distinct mass difference from the native compound while maintaining identical chemical properties [2].
Table 1: Chemical Properties of N,N-Dimethyl-¹³C₂-formamide
| Property | Value | Reference |
|---|---|---|
| CAS Number | 117880-10-1 | [1] |
| Molecular Formula | C(¹³C)₂H₇NO | [1] |
| Molecular Weight | 75.08 g/mol | [1] |
| Traditional DMF CAS | 68-12-2 | [3] [4] |
| Traditional DMF Molecular Weight | 73.09 g/mol | [3] [4] |
| Density | 0.945 g/mL | [5] |
The primary application of N,N-Dimethyl-¹³C₂-formamide in LC-MS is as an internal standard for biomonitoring DMF exposure through its major urinary metabolite N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) [6] [4]. This enables accurate quantification of DMF exposure in occupational health studies, with biological exposure indices set at 40 mg/L of AMCC in urine [4].
Diagram 1: Sample preparation workflow for urinary mercapturic acid analysis
Sample Thawing and Aliquoting: Thaw frozen urine samples at room temperature and vortex mix for 30 seconds to ensure homogeneity [6].
Internal Standard Addition: Add a known amount of N,N-Dimethyl-¹³C₂-formamide (typically 10-50 μL of a working solution) to 1 mL of urine sample. The exact volume should be optimized based on expected analyte concentrations [6].
Sample Cleanup: Perform solid-phase extraction using C18 cartridges. Condition cartridges with methanol followed by water. Load samples, wash with water, and elute with methanol containing 0.1% formic acid [6].
Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at room temperature. Reconstitute the residue in 100-200 μL of initial mobile phase compatible with LC-MS analysis [6].
Table 2: LC Conditions for Mercapturic Acid Analysis
| Parameter | Setting | Alternative Column |
|---|---|---|
| Column | HILIC column (e.g., SeQuant ZIC-HILIC) | C18 column (e.g., Waters ACQUITY UPLC BEH C18) |
| Column Dimensions | 2.1 × 100 mm, 3.5 μm | 2.1 × 100 mm, 1.7 μm |
| Mobile Phase A | Water + 2 mM ammonium acetate + 0.1% formic acid | Water + 0.1% formic acid |
| Mobile Phase B | Acetonitrile + 0.1% formic acid | Methanol or ACN + 0.1% formic acid |
| Gradient Program | 5-70% B over 6 min | Time-based optimization needed |
| Flow Rate | 0.5 mL/min | 0.3-0.5 mL/min |
| Injection Volume | 5-10 μL | 5-10 μL |
| Retention Time | Approximately 1.4-1.57 minutes (C18) | [4] |
The MS analysis should be performed in positive electrospray ionization (ESI+) mode, as DMF and its metabolites ionize efficiently in this mode [7]. The stable isotope-labeled internal standard co-elutes with the native compound but is distinguished by its higher mass-to-charge ratio.
Diagram 2: ESI ionization process in LC-MS analysis
Table 3: MS Source Parameters for DMF Metabolite Analysis
| Parameter | Optimal Setting | Influence on Sensitivity |
|---|---|---|
| Ionization Mode | ESI+ | Critical for protonation |
| Capillary Voltage | 5.5 kV | Affects spray stability [7] |
| Nebulizer Gas | 45 psi | Constrains droplet growth [7] |
| Drying Gas | 55 psi | Facilitates desolvation [7] |
| Drying Gas Temperature | 400-550°C | Compound-dependent [7] |
| Curtain Gas | 30 psi | Prevents source contamination |
For the detection of DMF metabolites, multiple reaction monitoring (MRM) is recommended. The specific transitions for AMCC and other metabolites should be optimized according to published methods [6].
The method should be validated according to FDA guidelines for bioanalytical method validation [6]. Key validation parameters include:
Table 4: Method Validation Criteria
| Parameter | Acceptance Criteria | Reference |
|---|---|---|
| Linearity | R² > 0.99 | [6] |
| Accuracy | 85-115% | [6] |
| Precision | CV < 15% | [6] |
| LOD | S/N > 3 | [7] |
| LOQ | S/N > 10 | [7] |
| Matrix Effects | < 15% suppression/enhancement | [7] |
Poor Sensitivity:
Matrix Effects:
Retention Time Shifts:
The primary application of this method is the quantification of DMF exposure through its major urinary metabolite AMCC [6] [4]. Studies have demonstrated significantly increased levels of DMF metabolites in smokers compared to non-smokers, supporting its use as a biomarker for tobacco smoke exposure [6]. The use of N,N-Dimethyl-¹³C₂-formamide as an internal standard corrects for sample preparation variability and ionization efficiency differences, ensuring accurate quantification.
N,N-Dimethylformamide compounds require careful handling:
The table below summarizes the key physical and chemical properties of N,N-Dimethylformamide (DMF), which are identical for its ¹³C-labeled analogue. These properties form the basis for its storage and handling requirements [1] [2].
| Property | Specification / Value |
|---|---|
| CAS Number | 117880-10-1 (for N,N-Dimethyl-¹³C₂-formamide) [3] |
| Molecular Formula | C13C2H7NO [3] |
| Molecular Weight | 75.11 g/mol [3] |
| Physical State | Colorless liquid [1] |
| Boiling Point | 153 °C [1] [3] |
| Melting Point | -61 °C [1] [3] |
| Flash Point | 58 °C (136 °F) [1] [2] |
| Density | 0.970 g/mL at 25 °C [3] |
| Vapor Pressure | 3.5 hPa at 20 °C [1] |
| Auto-ignition Temp. | 445 °C [1] [2] |
Q1: What are the recommended storage conditions for N,N-Dimethyl-¹³C₂-formamide?
Q2: What materials are compatible with DMF for storage?
Q3: What is the shelf life of N,N-Dimethyl-¹³C₂-formamide?
Q4: What are the primary factors that affect the stability of DMF?
Q5: How can I tell if my N,N-Dimethyl-¹³C₂-formamide has degraded?
Q6: How can I purify DMF if it shows signs of degradation?
Q7: What are the key safety precautions for handling this reagent?
Q8: In what types of experiments is N,N-Dimethyl-¹³C₂-formamide commonly used?
For a quick reference on diagnosing and addressing common issues, follow this workflow.
Q1: Under what conditions does DMF decompose to form toxic gases? A major pathway involves thermal decomposition at elevated temperatures, leading to the formation of Hydrogen Cyanide (HCN). Experimental data from jet-stirred reactor studies shows that significant HCN generation begins around 500 °C, with concentrations peaking near 650 °C under atmospheric pressure [1].
Q2: What other hazardous products are formed during DMF decomposition? Oxidation of DMF can also produce nitrogen oxides (NO) and nitrous oxide (N₂O). Notably, under the experimental conditions cited, the concentrations of ammonia (NH₃) and nitrogen dioxide (NO₂) were below the detection limit (<3 ppm) [1]. Other studies also note the formation of CO, CN radicals, and N₂ in decomposition processes [2].
Q3: What is the primary safety concern when DMF is exposed to high heat? The primary concern is the release of highly toxic HCN gas, which is extremely hazardous to human health. This is a critical risk factor to control during processes like incineration or any high-temperature application [1].
Q4: Can DMF decomposition be a fire hazard in polymer research? Yes. Research on polyimide foams highlights that the by-products of isocyanate reactions in foam matrices are highly flammable and can generate large amounts of toxic smoke (including HCN and CO) during combustion, creating significant safety hazards [3].
Problem: Suspected thermal decomposition of DMF during a high-temperature process, with potential for toxic fume release.
Solution: Follow this systematic workflow to identify and mitigate risks.
Actionable Instructions:
The table below summarizes quantitative data on nitrogen-containing products from DMF oxidation, crucial for risk assessment.
Table 1: Primary Nitrogen-Containing Products from DMF Oxidation at 1 atm [1]
| Product | Key Formation Temperature | Maximum Concentration (at ~650 °C) | Notes |
|---|---|---|---|
| HCN | 500 - 900 °C | ~580 ppm | Primary toxic hazard; concentration highly dependent on temperature and equivalence ratio. |
| NO | 500 - 900 °C | Data in graph | Concentration also varies with temperature and oxygen availability. |
| N₂O | 500 - 900 °C | Data in graph | Formed under specific conditions. |
| NH₃ & NO₂ | - | < 3 ppm | Below detection limit in the cited study. |
Before starting any experiment with DMF, especially under heat or in novel chemical systems, consult the safety data sheet (SDS) and consider these steps:
The safest approach to handling DMF is to prevent its decomposition. Based on current research, the core recommendations are:
The table below summarizes the core techniques for identifying DMF and quantifying its impurities.
| Method | Key Parameter Measured | Typical Values for Pure DMF | Application to Purity Assessment |
|---|---|---|---|
| Nuclear Magnetic Resonance (NMR) [1] [2] | Chemical shift, peak integration, isotope purity | ( ^1\text{H NMR (DMF-d7): Contains 1% TMS as internal reference} ) [1] | Confirms molecular structure, identifies common impurities (e.g., water, dimethylamine), and quantifies deuterium incorporation for labeled forms. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy [3] [2] | C=O stretching frequency | ~1675 cm⁻¹ (lower than typical ketones due to amide resonance) [2] | Verifies chemical identity; the specific, lowered C=O peak is a fingerprint for DMF. Useful for detecting decomposition. |
| High-Performance Liquid Chromatography (HPLC) [4] | Retention time, peak area | Retains on mixed-mode (Primesep 100) column with 5% MeCN/95% H₂O (0.2% H₃PO₄) mobile phase [4] | Separates and quantifies DMF from other co-eluting amides (e.g., dimethylacetamide) and impurities. A primary method for quantitative purity. |
| Gas Chromatography (GC) | Not explicitly in search results, but commonly used. | Boiling Point: 153°C [1] [2] | Ideal for quantifying volatile organic impurities. Use with FID or MS detection. |
| Physical Property Checks | Refractive Index, Boiling Point | Refractive Index (n20/D): 1.428; bp: 153°C [1] | Quick, orthogonal validation of purity. Significant deviations suggest contamination. |
This method is effective for separating DMF from similar compounds like dimethylacetamide [4].
This technique provides a definitive fingerprint for the DMF molecule [3] [2].
NMR is crucial for confirming the molecular structure and, for labeled forms like DMF-d7 or 13C2-DMF, assessing isotopic purity [1].
Q1: My HPLC analysis shows extra peaks. What could they be? Extra peaks typically indicate impurities or degradation products. Common culprits are:
Q2: The C=O stretch in my IR spectrum is at a higher wavenumber than expected. Why? A C=O stretch significantly higher than 1675 cm⁻¹ suggests a problem.
Q3: How do I specifically assess the isotopic purity of this compound? While standard HPLC and IR confirm chemical identity, isotopic purity requires mass-sensitive techniques.
The following diagram outlines a logical workflow for the comprehensive purity assessment of DMF and its isotopically labeled forms, integrating the methods discussed above.
A primary cause of impurity in DMF is its hydrolysis, which can produce dimethylamine (giving a fishy odor) and formic acid [1]. The table below summarizes common impurities and methods for their removal.
| Impurity Type | Common Sources | Symptoms & Indicators | Recommended Removal Methods |
|---|---|---|---|
| Dimethylamine & Water [1] | Chemical degradation (hydrolysis) of DMF | "Fishy" odor; Increased alkalinity [1] [2] | Sparging with an inert gas (e.g., argon); Sonication under reduced pressure [1] |
| Dimethylamine [1] [2] | Degradation product; Can also be a starting material impurity | Elevated pH in aqueous solution; Spec limits for alkalinity (e.g., ≤0.001%) [2] | Acid washing (to neutralize the amine); Use of drying agents |
| Water (Moisture) [1] [2] | Absorption from atmosphere | Water content exceeding spec (e.g., ≤0.05%); Reduced conductivity [2] | Storage over molecular sieves (3Å or 4Å); Distillation under inert atmosphere |
| Formic Acid [2] | Degradation product of DMF | Increased acidity; Spec limits for acidity (e.g., ≤0.001%) [2] | Neutralization with a suitable base; Distillation |
| Other Volatile Impurities | Solvent history (e.g., previous reactions) | Variable, depending on the contaminant | Fractional distillation under reduced pressure [1] |
Here are detailed methodologies for key purification techniques mentioned in the table.
This method is effective for removing volatile dissolved gases like dimethylamine [1].
Distillation is a general method for purifying solvents and removing non-volatile residues. DMF has a high boiling point (153 °C at atmospheric pressure), so it is typically distilled under reduced pressure to lower the boiling point and prevent thermal decomposition [1].
After purification, it is crucial to verify the solvent's quality before use in sensitive experiments. The following diagram outlines a logical workflow for troubleshooting and purifying DMF.
The table below suggests common methods to assess key quality parameters.
| Assessment Method | Parameter(s) Measured | Typical Specification for Pure DMF [2] |
|---|---|---|
| Karl Fischer Titration | Water Content | ≤ 0.05% (m/m) |
| Acid-Base Titration | Acidity (as Formic Acid); Alkalinity (as Dimethylamine) | ≤ 0.001% (m/m) |
| Conductivity Measurement | Ionic Impurities | ≤ 2.0 μS/cm (at 25°C) |
| Gas Chromatography (GC) | Purity and Organic Impurities | ≥ 99.9% (m/m) |
| Sensory / Odor Check | Presence of Dimethylamine | Odorless (a "fishy" smell indicates impurity) [1] |
For easy comparison, here are the core physicochemical properties of N,N-Dimethyl-13C2-formamide compiled from supplier data and reference sources.
| Property | Value | Remarks / Source |
|---|---|---|
| CAS Number | 117880-10-1 | - |
| Molecular Formula | C(13C)2H7NO | Carbon-13 labeled on two methyl groups [1] |
| Molecular Weight | 75.08 g/mol | [1] |
| Isotopic Purity | 99 atom % 13C | [2] |
| Chemical Purity (Assay) | 99% (CP) | [2] |
| Boiling Point | 153 °C (lit.) | [2] |
| Melting Point | -61 °C (lit.) | [2] |
| Density | 0.970 g/mL at 25 °C | [2] |
| Refractive Index (n20/D) | 1.431 (lit.) | [2] |
| Flash Point | 58 °C (136 °F) (closed cup) | [2] |
Verifying the isotopic enrichment of your compound is a critical step to ensure experimental validity. The following methods are standard in analytical chemistry for this purpose.
1. Mass Spectrometry (MS)
2. Nuclear Magnetic Resonance (NMR) Spectroscopy
This section addresses common issues researchers might encounter.
Q1: The 1H-NMR spectrum of my this compound shows a singlet for the methyl groups instead of the expected doublet. What could be the cause?
Q2: What are the critical safety handling procedures for this compound?
Q3: How should I store this compound to ensure its stability?
The table below summarizes the fundamental identification and physicochemical properties of N,N-Dimethyl-¹³C₂-formamide essential for safe handling [1].
| Property | Details |
|---|---|
| CAS Number | 117880-10-1 [1] |
| Molecular Formula | HCON(¹³CH₃)₂ / C₃H₇NO [1] [2] |
| Molecular Weight | 75.08 g/mol (¹³C-labeled) [2] |
| Purity | 99 atom % ¹³C [1] |
| Appearance | Colorless liquid [3] |
| Odor | Amine-like [3] |
| Boiling Point | 153 °C (lit.) [1] |
| Melting Point | -61 °C (lit.) [1] |
| Density | 0.970 g/mL at 25 °C [1] |
| Flash Point | 57.5 °C (closed cup) [3] / 136 °F [1] |
| Vapor Pressure | 3.77 hPa at 20 °C [3] |
Handling this chemical requires strict safety measures due to its multiple hazard risks. The following table outlines critical safety information [1] [3].
| Aspect | Information |
|---|---|
| Hazard Codes | T (Toxic) [1] |
| Hazard Statements | H226, H312, H302, H332, H319, H318, H360, H370, H372 [3] |
| Flammable liquid and vapour; Harmful in contact with skin; Harmful if swallowed; Harmful if inhaled; Causes serious eye irritation; Causes serious eye damage; May damage fertility or the unborn child; Causes damage to organs; Causes damage to organs through prolonged or repeated exposure. |
| Storage Conditions | • Keep container tightly closed in a dry, well-ventilated place. • Store under inert gas [3]. • Keep away from heat and sources of ignition. • Store locked up or in an area accessible only to authorized personnel [3]. |
Q1: What is the primary application of N,N-Dimethyl-¹³C₂-formamide? It is a stable isotope-labeled version of common DMF. Its primary use is as an internal standard in Mass Spectrometry (MS)-based analyses, particularly in metabolomics and quantitative bioanalysis, where it helps ensure accurate measurement of other compounds [4].
Q2: What is the recommended personal protective equipment (PPE) for handling this chemical? The safety data sheet for standard DMF recommends [3]:
Q3: How should I store this chemical, and is it air-sensitive? Yes, the safety data sheet specifically advises to "Handle and store under inert gas", confirming it is air-sensitive [3]. Always keep the container tightly closed in a well-ventilated, cool place away from ignition sources.
The workflow below outlines a systematic approach to troubleshooting issues that may arise when using N,N-Dimethyl-¹³C₂-formamide in mass spectrometry.
Troubleshooting Common Issues
Unexpected Impurity Peaks or Degradation:
Inaccurate Quantification as an Internal Standard:
High Background Noise in Mass Spectrometry:
Since the search results do not provide explicit step-by-step protocols, the following guidance is based on general best practices for handling air-sensitive liquids, inferred from the safety instruction to "store under inert gas" [3].
The provided information covers the essential properties, hazards, and suppliers of N,N-Dimethyl-¹³C₂-formamide. However, to create a truly comprehensive technical support center, I suggest you:
First, it's helpful to understand the basic properties of this common NMR solvent.
| Property | Description |
|---|---|
| CAS Number | 117880-10-1 [1] |
| Molecular Formula | C(¹³C)₂H₇NO [1] |
| Molecular Weight | 75.08 g/mol [1] |
| Natural Isotope Abundance | The "¹³C₂" denotes that the two methyl carbons are specifically enriched with the ¹³C isotope. |
The primary source of interference will be the natural-abundance ¹³C signals from the solvent. The table below lists the characteristic chemical shifts (δ) for N,N-Dimethylformamide. Researchers can use this to identify these peaks in their spectra [2].
| Carbon Atom | Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| Carbonyl Carbon (C=O) | Not explicitly provided in search results | Typically appears downfield (for reference, carbonyls in amides are generally found between 160-180 ppm). |
| Methyl Carbons (N-CH₃) | 30.0 ppm and/or 35.6 ppm (multiple peaks likely due to restricted rotation) | These are the ¹³C-labeled positions in N,N-Dimethyl-¹³C₂-formamide and will be intense. |
Here is a sample of question-and-answer content you can develop for the technical support center.
Q1: Why do I see very strong peaks at ~30 ppm and ~36 ppm in my ¹³C NMR spectrum? A1: These intense peaks are highly characteristic of the two methyl groups in the N,N-Dimethylformamide (DMF) solvent. Their inequivalence is due to restricted rotation around the C–N amide bond. If you are using the ¹³C₂-labeled form, these signals will be particularly strong and may obscure analyte signals in this region [2].
Q2: What key analyte signals might be obscured by DMF solvent peaks? A2: The methyl carbon peaks of DMF fall in a crowded region of the ¹³C NMR spectrum. This can potentially interfere with the detection of important analyte signals, such as aliphatic methylene groups (R₂CH₂, typically δ 16-25 ppm) and methyl groups in various environments (RCH₃, δ 10-15 ppm; CH₃CO-, δ 20-30 ppm) [3].
Q3: My sample is in DMF, and I need to detect analyte carboxylate signals. What can I do? A3: The direct detection of carboxylate carbons (δ ~170-185 ppm) by ¹³C NMR can be hampered by low sensitivity. One advanced strategy is chemoselective derivatization. This involves tagging the carboxylate group with a probe like ¹⁵N-cholamine, which shifts the detection to a more sensitive and less crowded region of the spectrum via ¹H-¹⁵N correlation experiments (HSQC) [4]. This method effectively bypasses the solvent interference.
The following diagram outlines a logical process for diagnosing and mitigating solvent interference issues.
When planning your experiments, keep these points in mind:
N,N-Dimethyl-¹³C₂-formamide will be significantly more intense than natural-abundance ¹³C signals from your analyte due to isotopic enrichment. This can cause issues with dynamic range and may require careful adjustment of acquisition parameters.
What is the purpose of SPE in my workflow? Solid Phase Extraction is used to prepare samples for analysis by chromatography (like HPLC or GC) or mass spectrometry. Its main goals are to remove interfering compounds from your sample and to concentrate the analytes of interest, which improves the sensitivity and accuracy of your final analysis [1].
How do I choose the right SPE sorbent? The choice of sorbent is critical and depends on the chemical properties of your analyte (e.g., N,N-Dimethyl-13C2-formamide) and your sample matrix. The general principle is "like retains like." Here is a summary of common sorbent phases [1]:
| Sorbent Phase | Mechanism | Ideal For Analytes That Are... |
|---|---|---|
| Reversed Phase (e.g., C18) | Hydrophobic interactions | Non-polar to moderately polar; soluble in water/methanol. |
| Ion Exchange | Ionic/electrostatic attraction | Charged (acids, bases, salts); use cationic for bases, anionic for acids. |
| Normal Phase | Polar interactions (H-bonding, dipole-dipole) | Polar; soluble in non-polar organic solvents (hexane, DCM). |
| Mixed-Mode | Combined hydrophobic + ionic interactions | Complex samples; offers a second dimension of selectivity. |
The following table outlines common SPE issues and how to resolve them.
| Problem | Potential Cause | Solution / Action |
|---|---|---|
| Low Analytic Recovery | Sorbent is not conditioned properly. | Ensure sorbent is fully wetted with solvent; do not let the bed run dry before sample loading [1]. |
| Analytic is too polar for reversed-phase sorbent. | Consider a normal-phase or ion-exchange strategy, or a specialized sorbent like a polymer [2]. | |
| Elution solvent is too weak. | Use a stronger solvent to disrupt analyte-sorbent interactions. Use two small elution volumes instead of one large one [1]. | |
| Insufficient Clean-up | Wash step is too weak, leaving interferences. | Optimize wash solvent strength to remove impurities without displacing your analyte [1]. |
| Sample matrix overloads the sorbent. | Reduce sample load volume/mass or use a cartridge with more sorbent [1]. | |
| Inconsistent Results | Flow rate is too high. | Reduce the sample application and elution flow rate to 1-2 mL/min for better interaction [1]. |
| Sample pH is not optimized for retention. | Adjust sample pH to ensure analytes are in the correct form (charged/uncharged) for maximum retention [1]. |
The typical SPE procedure involves several key steps, as illustrated in the following workflow. For this compound, you would need to experimentally determine the optimal conditions (sorbent, solvents, etc.) for each step.
Detailed Protocol for Key Steps:
The table below summarizes the key features and research applications of different DMF isotopologues based on the search results.
| Isotopologue | Key Characteristics | Primary Research Applications | Key Findings / Performance Data |
|---|
| DMF-d7 (Deuterated) | Hydrogen atoms replaced with deuterium ( [1]) | - Perovskite solar cells (CsPbI3) [1]
Here are the methodologies used in key studies on DMF-d7, which illustrate how isotope effects are investigated in practice.
The following diagrams illustrate the core concepts behind the deuterium isotope effects discussed in the research.
The table below summarizes the key technical details of this isotopically labeled compound.
| Property | Specification |
|---|---|
| CAS Number | 117880-10-1 [1] [2] |
| Molecular Formula | C(¹³C)₂H₇NO [3] [1] |
| Molecular Weight | 75.08 g/mol [3] |
| Isotopic Purity | 99 atom % ¹³C [1] |
| Mass Shift | M+2 [1] |
| Chemical Purity (Assay) | 99% [1] |
| Physical Form | Liquid [1] [2] |
| Density | 0.970 g/mL at 25 °C [1] [2] |
| Boiling Point | 153 °C (lit.) [1] |
| Flash Point | 58 °C (136 °F) - closed cup [1] |
N,N-Dimethyl-¹³C₂-formamide is a stable isotope-labeled internal standard. Its core function in quantification is based on the isotope dilution method [4].
The following table positions N,N-Dimethyl-¹³C₂-formamide among other common types of standards used for quantifying DMF and its metabolites.
| Standard Type | Example Compound | Key Features | Typical Use Case |
|---|
| ¹³C-Labeled | N,N-Dimethyl-¹³C₂-formamide (This product) | • Minimal chemical difference from analyte. • Highly accurate for isotope dilution. • Higher cost and limited availability. | Gold standard for precise, targeted quantification of DMF itself. | | ²H-Labeled (Deuterated) | N,N-Dimethylformamide-d₇ (DMF-d₇) [6] | • Slight chromatographic separation from analyte (isotope effect). • Often more cost-effective than ¹³C standards. • Widely available. | Accurate quantification of DMF; commonly used as an NMR solvent [6]. | | Structural Analog | Not specified for DMF | • Chemically similar but not identical. • Lower accuracy as it may not mimic extraction/ionization perfectly. • Lower cost and readily available. | Less ideal for high-precision work; used when isotopic standards are unavailable. | | Metabolite Standard | AMCC [5] | • Directly quantifies a specific metabolite. • Essential for exposure biomarker studies. • Does not account for pre-analysis losses of the parent compound. | Targeted quantification of a specific DMF metabolite (e.g., in biomonitoring). |
The general methodology for using an isotopic internal standard like N,N-Dimethyl-¹³C₂-formamide in quantitative MS is outlined in the diagram below. This workflow ensures accuracy by accounting for variability at every stage.
The key to understanding the lack of a direct comparison lies in the distinct roles these two compounds play in scientific research:
| Feature | ¹³C Glucose | N,N-Dimethyl-¹³C₂-formamide |
|---|---|---|
| Primary Role in MFA | Isotopic tracer (metabolic substrate) | Laboratory solvent |
| Function | Carbon source metabolized by cells to trace metabolic pathways [1] [2] [3] | Dissolves reagents, used in peptide synthesis and as a solvent for chemical reactions [4] |
| Relevance to Metabolism | Directly utilized by cellular metabolic networks (e.g., glycolysis, TCA cycle) [1] [5] | Generally not metabolized in standard MFA studies; its isotopic label does not enter central metabolism |
| Mention in MFA Context | Extensively discussed and evaluated in MFA literature [1] [2] [3] | No evidence of use as a tracer in MFA |
¹³C-MFA is a powerful technique for quantifying the flow of carbon through a cell's metabolic network [2]. It works by feeding cells a substrate where one or more carbon atoms are replaced with the stable isotope ¹³C, and then tracking how this label is incorporated into other metabolites [1] [2].
The search results highlight several important aspects of using ¹³C glucose:
The following diagram outlines the standard workflow for a 13C-MFA study using 13C glucose as a tracer.
Since N,N-Dimethyl-¹³C₂-formamide is not a metabolic tracer, comparing it to ¹³C glucose is not meaningful. For your research, a valuable comparison would involve different isotopic forms of glucose or other common tracers like glutamine. Here are the key metrics, derived from the search results, for an objective comparison:
The table below consolidates the basic identifying information and properties for This compound gathered from the search results.
| Property | Details |
|---|---|
| CAS Number | 117880-10-1 [1] [2] |
| Molecular Formula | C13C2H7NO or C3H7NO [1] [2] |
| Molecular Weight | 75.08 g/mol [1] [2] |
| Common Name | 13C Labeled N,N-dimethylformamide [2] |
| Isotopic Purity | 99 atom % 13C [2] |
| Description | A stable isotope-labeled form of the common solvent DMF, where two carbon atoms are the 13C isotope [1]. |
| Boiling Point | 153 °C (lit.) [2] |
| Melting Point | -61 °C (lit.) [2] |
| Density | 0.970 g/mL at 25 °C [2] |
| Flash Point | 136 °F (58 °C) [2] |
While the search results lack direct experimental data, the primary value of This compound in analysis lies in its use as an internal standard. Here is a conceptual workflow for how it would be used in benchmarking experiments, such as comparing the performance of different sample preparation methods:
The key performance metrics you would measure in such a benchmarking study include:
Flammable;Irritant;Health Hazard